Désoxynboquinone

Vue d'ensemble

Description

Deoxynyboquinone (DNQ) is a natural product that has shown potent antitumor activity . It kills a wide spectrum of cancer cells in an NQO1-dependent manner with greater potency than β-lapachone . DNQ lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) .

Synthesis Analysis

A modular synthesis of DNQ was developed that enabled access to the large compound quantities needed to conduct extensive mechanistic evaluations and animal experiments . The synthesis involved standard Schlenk techniques under argon .

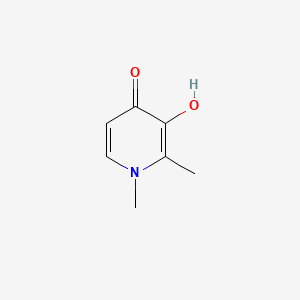

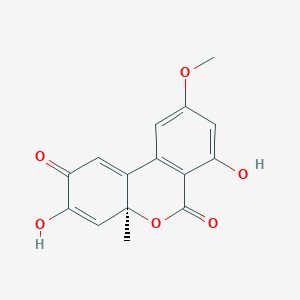

Molecular Structure Analysis

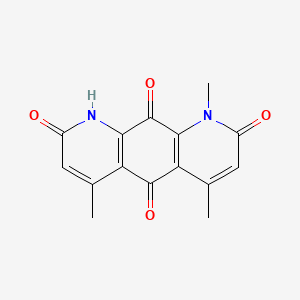

The molecular formula of Deoxynyboquinone is C15H12N2O4 . Its average mass is 284.267 Da and its monoisotopic mass is 284.079712 Da .

Chemical Reactions Analysis

Deoxynyboquinone’s lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) . This ROS generation is a key part of its chemical reaction with cancer cells .

Physical And Chemical Properties Analysis

Deoxynyboquinone has a density of 1.5±0.1 g/cm3, a boiling point of 591.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 71.6±0.4 cm3 .

Applications De Recherche Scientifique

Composé anticancéreux

DNQ a été identifié comme un puissant composé anticancéreux . Il a été trouvé qu'il s'agissait d'une puissante cytotoxine, ce qui signifie qu'il a la capacité de tuer les cellules . Cette propriété le rend particulièrement utile dans le traitement du cancer, où le but est de détruire sélectivement les cellules cancéreuses .

Médecine personnalisée

Le développement de DNQ en tant que composé anticancéreux personnalisé est un domaine de recherche active . L'idée est de cibler la fonction d'une enzyme qui est surexprimée dans les cellules cancéreuses par rapport aux cellules saines . Cette stratégie pourrait potentiellement conduire à des traitements plus efficaces et personnalisés du cancer .

Production d'espèces réactives de l'oxygène (ROS)

DNQ a été trouvé pour générer des niveaux toxiques d'espèces réactives de l'oxygène (ROS) sélectivement dans les cellules cancéreuses . Ceci est réalisé par un processus de bioréduction/oxydation médié exclusivement par NQO1 . La génération de ROS peut conduire à la mort cellulaire, ce qui est bénéfique dans le contexte du traitement du cancer .

Cytotoxicité dépendante de NQO1

DNQ tue un large spectre de cellules cancéreuses de manière dépendante de NQO1 . Cela signifie que ses effets cytotoxiques dépendent de la présence de l'enzyme NQO1 . Cette propriété pourrait potentiellement être exploitée pour développer des traitements pour les cancers qui surexpriment NQO1 .

Synthèse et développement de dérivés

La synthèse de DNQ et de ses dérivés est un autre domaine de recherche important . Une voie de synthèse facile vers cette anthraquinone a été décrite, ce qui pourrait potentiellement faciliter le développement de nouveaux médicaments anticancéreux . De plus, les dérivés de DNQ se sont avérés plus solubles et équivalents au composé parent .

Mort cellulaire induite par l'hypoxie

Contrairement à de nombreux autres agents antinéoplasiques qui génèrent des ROS, DNQ est capable d'induire la mort cellulaire cancéreuse dans des conditions hypoxiques . Ceci est important car l'hypoxie, ou les conditions de faible teneur en oxygène, est une caractéristique fréquente des tumeurs solides . Par conséquent, DNQ pourrait potentiellement être utilisé pour cibler les cellules tumorales hypoxiques .

Mécanisme D'action

Target of Action

Deoxynyboquinone (DNQ) is a natural small molecule that primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is an enzyme overexpressed in many solid tumors . Another significant target of DNQ is Keap1 , which plays a crucial role in the activation of Nrf2, a key regulator of the cellular antioxidant response .

Mode of Action

DNQ interacts with its targets through a process known as futile redox cycling . This process involves the bioreduction of DNQ to its semiquinone by NQO1, followed by re-oxidation by molecular oxygen, which generates reactive oxygen species (ROS) . Additionally, DNQ triggers the alkylation and ubiquitination of Keap1 at Cys489 on the Kelch domain, leading to the activation of Nrf2 .

Biochemical Pathways

The interaction of DNQ with its targets affects several biochemical pathways. The generation of ROS through the futile redox cycling of DNQ leads to DNA damage and the hyperactivation of PARP1 . This process results in severe NAD+/ATP depletion, stimulating Ca2±dependent programmed necrosis . The alkylation and ubiquitination of Keap1 by DNQ activate the Nrf2 signaling pathway, which plays a central role in anti-inflammatory therapy .

Pharmacokinetics

The pharmacokinetic properties of DNQ are largely determined by its interaction with NQO1. As a selective substrate for NQO1, DNQ undergoes activation by this enzyme, participating in a catalytic futile reduction/reoxidation cycle . This process leads to the generation of toxic ROS within the tumor microenvironment . .

Result of Action

The action of DNQ results in significant molecular and cellular effects. The generation of ROS leads to extensive DNA lesions . The hyperactivation of PARP1 and the severe depletion of NAD+ and ATP stimulate Ca2±dependent programmed necrosis . These effects contribute to the potent anticancer activity of DNQ, as it effectively eradicates NQO1-positive cancer cells .

Action Environment

The action, efficacy, and stability of DNQ can be influenced by various environmental factors. It’s worth noting that the action of DNQ is particularly effective in the tumor microenvironment, where NQO1 is often overexpressed .

Propriétés

IUPAC Name |

1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYPAIRTXRKKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

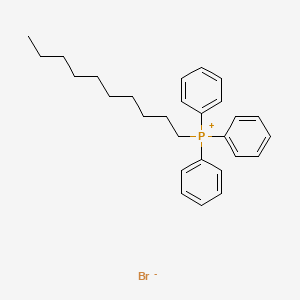

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.